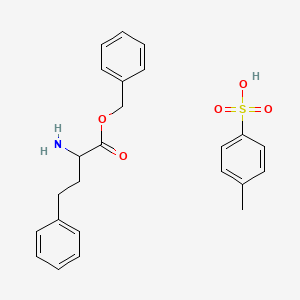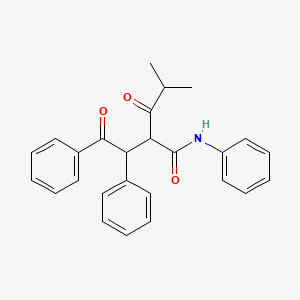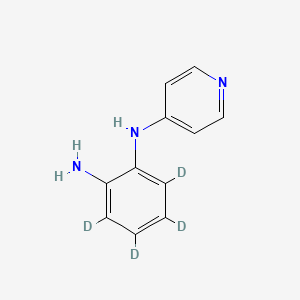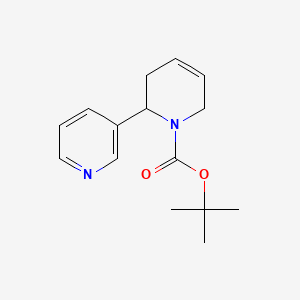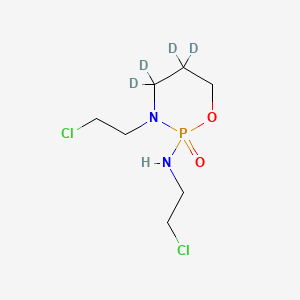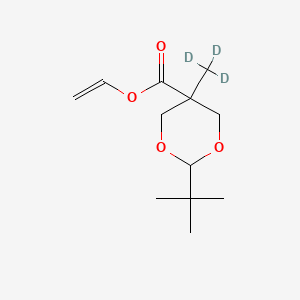![molecular formula C16H11ClN2O2 B564971 5-[(7-氯-4-喹啉基)氨基]-2-羟基苯甲醛 CAS No. 172476-18-5](/img/structure/B564971.png)
5-[(7-氯-4-喹啉基)氨基]-2-羟基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72 g/mol It is characterized by the presence of a quinoline ring substituted with a chloro group at the 7th position and an amino group at the 4th position, which is further connected to a hydroxybenzaldehyde moiety
科学研究应用
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde has several scientific research applications:
作用机制
Target of Action
Similar compounds with a 4-aminoquinoline nucleus have been found to display a wide range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that 4-aminoquinoline derivatives can interact with their targets through a nucleophilic aromatic substitution reaction .
Biochemical Pathways
Compounds with a similar structure have been found to impact a variety of biological pathways, depending on their specific targets .
Result of Action
Similar compounds have been found to display antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine to introduce the amino group at the 4th position . This intermediate is then reacted with 2-hydroxybenzaldehyde under suitable conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The aldehyde group can be reduced to form alcohol derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Hydroxychloroquine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug with structural similarities to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.
Quinoline derivatives: Various other quinoline-based compounds with antimicrobial and therapeutic properties.
Uniqueness
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKNHPGTHFOACE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675761 |
Source


|
| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172476-18-5 |
Source


|
| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
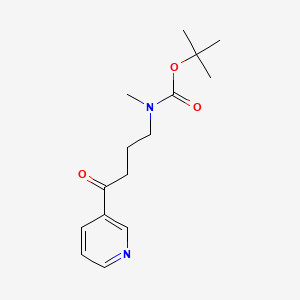
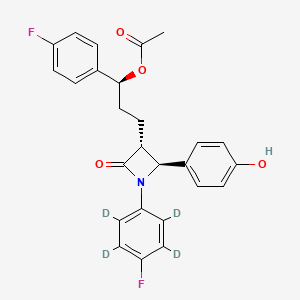
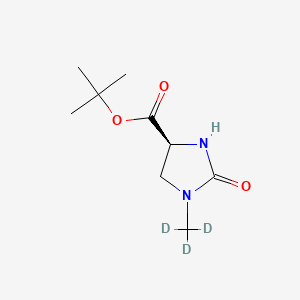
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
